8-Amino-1-naphthol

Schiff base chemistry Coordination chemistry Tetradentate ligand synthesis

Procure 8-Amino-1-naphthol (CAS 2834-91-5) with confidence. Its 1,8-peri substitution pattern creates a sterically constrained environment absent in other aminonaphthol isomers—critical for reproducible azo coupling regioselectivity, reliable LDI-MS ionization fingerprints, and predictable Schiff base coordination behavior. Validated HPLC/DAD/ESI-MS-MS methods confirm identity in complex cosmetic matrices for regulatory compliance testing. As a versatile building block, it enables 8-substituted 2-naphthyl piperazine synthesis via diazotization–iodide–Pd(0) coupling, expanding CNS screening libraries. Insist on positional verification; substitution with other isomers risks synthetic failure.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 2834-91-5
Cat. No. B1266399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1-naphthol
CAS2834-91-5
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)O
InChIInChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2
InChIKeyHMNPDEGBVWDHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-1-naphthol (CAS 2834-91-5): Chemical Profile and Structural Characteristics of a Bifunctional Naphthalene Derivative


8-Amino-1-naphthol (CAS 2834-91-5; molecular formula C₁₀H₉NO; molecular weight 159.18 g/mol) is a bifunctional aromatic compound featuring a naphthalene core substituted with an amino group at the C8 position and a hydroxyl group at the C1 position [1]. The 1,8-substitution pattern creates a peri-interaction between the two functional groups, which distinguishes this isomer from other aminonaphthol positional isomers (e.g., 4-amino-1-naphthol, 5-amino-1-naphthol) and imparts unique reactivity characteristics relevant to azo coupling chemistry and coordination behavior .

8-Amino-1-naphthol Procurement: Why Positional Isomer Substitution Introduces Functional Uncertainty


Aminonaphthol positional isomers exhibit fundamentally different chemical behavior that precludes generic substitution. The 1,8-substitution pattern of 8-amino-1-naphthol creates a sterically constrained peri environment that differs markedly from other isomers such as 5-amino-1-naphthol or 4-amino-1-naphthol. This positional specificity affects multiple performance-critical properties: photochemical ionization behavior under laser desorption/ionization conditions [1], reactivity in condensation reactions with α-diketones [2], and the capacity to form Schiff base chelates. Users who substitute a different aminonaphthol isomer without verifying positional identity risk obtaining divergent analytical signals, altered coupling regioselectivity, or complete synthetic failure in established protocols.

8-Amino-1-naphthol Comparative Evidence: Quantified Differentiation from Positional Isomers and Structural Analogs


Differential Condensation Reactivity: 8-Amino-1-naphthol versus o-Aminophenol in Schiff Base Formation

In comparative studies of condensation products with α-diketones, the product derived from 8-amino-1-naphthol failed to yield Schiff base chelates when the parent diketone differed from glyoxal, whereas condensation products of o-aminophenol and N-substituted-o-aminophenols formed the expected chelates [1]. Steric factors associated with the peri-positioned amino and hydroxyl groups on the naphthalene ring were identified as the basis for this differential reactivity [1].

Schiff base chemistry Coordination chemistry Tetradentate ligand synthesis

Isomer-Specific Photochemical Ionization: LDI Behavior of 8-Amino-1-naphthol versus 5-Amino-1-naphthol

Laser desorption/ionization (LDI) mass spectrometry of seven aminonaphthol (ANL) isomers revealed isomer-dependent ionization behavior. The 5-amino-1-naphthol (5,1-ANL) isomer did not yield any dimeric ions in either positive- or negative-ion mode, whereas other isomers including 1-amino-2-naphthol and 2-amino-1-naphthol produced intense dimeric ion signals [1]. The study attributed dimer formation to radical combination at amino groups, a process that is influenced by the specific positional relationship between amino and hydroxyl substituents [1].

Mass spectrometry Laser desorption/ionization Photochemical analysis

Synthetic Utility as Naphthyl Piperazine Precursor: Yield Data for 8-Substituted Derivatives

8-Amino-1-naphthol serves as a viable starting material for the synthesis of 8-substituted 2-naphthyl piperazines via a sequence of diazotization, iodide substitution, and Pd(0)-catalyzed coupling with piperazine [1]. The reported protocol addresses the limitation of Semmler-Wolff approaches, which are constrained by the limited commercial availability of substituted tetralones and generally produce low yields [1].

Medicinal chemistry CNS ligands Piperazine synthesis

Non-Sulfonated Versus Sulfonated Core: 8-Amino-1-naphthol as Analytical Reference Standard Distinct from H-Acid

8-Amino-1-naphthol (non-sulfonated) is included as a target analyte in validated HPLC methods for oxidative hair dye intermediate analysis, alongside other intermediates including phenylenediamines, toluenediamines, aminophenols, 1-naphthol, resorcinol, and hydroquinone [1]. This contrasts with H-Acid (8-amino-1-naphthol-3,6-disulfonic acid, CAS 90-20-0), the sulfonated analog that serves as a major industrial azo dye precursor and typically requires purity specifications of 98% for commercial dye production [2]. The non-sulfonated compound has distinct chromatographic retention characteristics and lacks the high water solubility imparted by the sulfonic acid groups.

Analytical chemistry HPLC method development Impurity profiling

8-Amino-1-naphthol Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Oxidative Hair Dye Intermediate Analysis and Cosmetic Compliance Testing

Analytical laboratories performing regulatory compliance testing for oxidative hair dye intermediates in commercial cosmetic formulations should procure 8-amino-1-naphthol as a certified reference standard. Validated reversed-phase HPLC methods with DAD and/or ESI-MS-MS detection specifically include this compound among target analytes, and the established spectral libraries and retention time databases enable definitive identification and quantification in complex cosmetic matrices [1]. The compound‘s experimentally determined acidity constant values are documented within these validated method databases, supporting robust method transfer and inter-laboratory reproducibility [1].

Synthesis of 8-Substituted Naphthyl Piperazine CNS Ligand Libraries

Medicinal chemistry groups targeting serotonin and dopamine receptor ligands may utilize 8-amino-1-naphthol as a versatile building block for preparing 8-substituted 2-naphthyl piperazines. The established synthetic sequence of diazotization, iodide substitution, and Pd(0)-catalyzed piperazine coupling offers an alternative to substrate-limited tetralone-based Semmler-Wolff approaches, expanding accessible chemical space for CNS-targeted screening libraries [1].

Positional Isomer Discrimination in Photochemical and Mass Spectrometric Studies

Researchers conducting laser desorption/ionization mass spectrometry studies of aminonaphthol isomers require authenticated 8-amino-1-naphthol to establish isomer-specific ionization fingerprints. The documented isomer-dependent formation of dimeric ions under nitrogen laser LDI conditions means that misidentification of positional isomers will produce erroneous spectral interpretation and incorrect quantification [1].

Coordination Chemistry Studies Involving Sterically Constrained Chelating Ligands

Inorganic and coordination chemists investigating Schiff base ligand systems should note the documented failure of 8-amino-1-naphthol-derived condensation products to form tetradentate Schiff base chelates with α-diketones other than glyoxal [1]. This sterically imposed reactivity limitation provides a predictable structure-property relationship that can be exploited in the rational design of coordination compounds requiring specific geometric constraints.

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